![molecular formula C21H20N6O2 B11194439 N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11194439.png)
N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole core, followed by the introduction of the pyridine and oxadiazole rings. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Pyridine Ring: This step often involves the use of pyridine derivatives and appropriate coupling reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under dehydrative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine positions.
Common Reagents and Conditions
Oxidation: TBHP, oxygen, or other peroxides.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20N6O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-benzyl-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C21H20N6O2/c1-14(2)19-25-21(29-26-19)16-8-9-22-18(10-16)27-12-17(24-13-27)20(28)23-11-15-6-4-3-5-7-15/h3-10,12-14H,11H2,1-2H3,(H,23,28) |
InChI Key |
MTGANNGJKZAQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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